Cloxiquine

Catalog No.
S587933
CAS No.
130-16-5
M.F
C9H6ClNO
M. Wt
179.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloxiquine

CAS Number

130-16-5

Product Name

Cloxiquine

IUPAC Name

5-chloroquinolin-8-ol

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

InChI

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H

InChI Key

CTQMJYWDVABFRZ-UHFFFAOYSA-N

SMILES

Array

solubility

1.06e-04 M

Synonyms

Dermofungin; Cloxyquin; 5-Chloro-8-hydroxyquinoline; 5-Chloro-8-oxyquinoline; 5-Chloro-8-quinolinol; 5-Chloro-quinoline-8-ol; 5-Chlorooxine; 8-Hydroxy-5-chloroquinoline; Cloxiquine; Dermofongin; NSC 35083; NSC 53182; NSC 74943

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)Cl

The exact mass of the compound 5-Chloro-8-hydroxyquinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.06e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756701. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Oxyquinoline - Chloroquinolinols - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cloxiquine (CAS 130-16-5), also known as 5-chloro-8-hydroxyquinoline, is a monohalogenated quinoline derivative widely procured as a bidentate chelating agent, metallodrug precursor, and building block for optoelectronic materials [1]. Characterized by its electron-withdrawing chlorine substituent at the 5-position, it exhibits distinct physicochemical properties compared to standard 8-hydroxyquinoline, including altered pKa, enhanced lipophilicity, and modified crystal packing . In industrial and laboratory settings, it is primarily selected for synthesizing mixed-ligand metal complexes (such as aluminum quinolinolates for OLEDs), formulating targeted antimicrobial or anti-cancer metallodrugs, and serving as a highly specific ionophore in analytical chemosensors [1]. Its predictable thermodynamic solubility profile in organic solvents and defined solid-state behavior make it a highly processable intermediate for advanced materials and active pharmaceutical ingredients .

Substituting Cloxiquine with unsubstituted 8-hydroxyquinoline or di-halogenated analogs frequently results in downstream process failures and compromised application performance [1]. In optoelectronics, using standard 8-hydroxyquinoline to form single-ligand Alq3 complexes yields crystalline thin films that degrade rapidly under operational stress, whereas 5-chloro-8-hydroxyquinoline enables the formation of stable, amorphous mixed-ligand glasses [1]. In pharmacological formulations, replacing Cloxiquine with clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) drastically shifts the protein binding affinity from a moderate, bioavailable range to an extreme sequestration level, severely limiting free-drug efficacy [2]. Furthermore, the absence of the 5-chloro group significantly reduces the lipophilicity and alters the intramolecular hydrogen-bonding network, disrupting the precise dissolution kinetics, cellular uptake, and metal-chelation selectivity required for advanced metallodrugs and ion-selective sensors[2].

Enhanced Amorphous Phase Stability in OLED Electron Transport Layers

When formulating electron transport layers for vapor-deposited small molecule OLEDs, the choice of quinoline ligand directly impacts thin-film morphology. Mixed-ligand metal complexes incorporating 5-chloro-8-hydroxyquinoline form highly stable amorphous glasses, whereas single-ligand complexes using standard 8-hydroxyquinoline (Alq3) are prone to premature crystallization[1]. This morphological stability prevents the formation of non-luminescent degraded products and significantly extends device lifetime during storage and operation [1].

Evidence DimensionThin-film crystallization resistance (amorphous character)
Target Compound DataMixed ligand complexes with 5-chloro-8-hydroxyquinoline form stable amorphous glasses.
Comparator Or BaselineSingle-ligand tris(8-hydroxyquinolinato)aluminum (Alq3) readily crystallizes.
Quantified DifferenceSignificantly lower crystallization rate, leading to extended operational lifetime and enhanced morphological stability.
ConditionsVapor-deposited small molecule OLED electron transport layers during storage or operation.

For optoelectronic manufacturers, using the 5-chloro derivative as a co-ligand prevents premature crystallization of the electron transport layer, directly improving OLED device longevity.

Optimized Protein Binding Affinity for Pharmacokinetic Assays

In the development of metallodrugs and pharmacological assays, excessive protein binding can severely limit free-drug bioavailability. Cloxiquine demonstrates a moderate binding affinity to Bovine Serum Albumin (BSA) with a binding constant of ~10^4 M^-1, allowing for effective transport and release[1]. In contrast, the di-halogenated analog clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) exhibits extreme affinity to BSA at ~10^8 M^-1, which leads to excessive protein sequestration and reduced therapeutic availability [1].

Evidence DimensionBovine Serum Albumin (BSA) binding constant (Ka)
Target Compound Data~10^4 M^-1 (Moderate affinity, ~1:1 stoichiometry)
Comparator Or BaselineClioquinol (5-chloro-7-iodo-8-hydroxyquinoline) at ~10^8 M^-1
Quantified Difference4 orders of magnitude lower protein binding affinity.
ConditionsFluorescence quenching assay at 290-310 K.

The moderate protein binding of Cloxiquine ensures better free-drug bioavailability in formulation and in vitro assay development, avoiding the excessive protein sequestration seen with di-halogenated analogs.

Enhanced Intramolecular Hydrogen Bonding and Solid-State Packing

The presence of the electron-withdrawing chlorine atom at the 5-position of Cloxiquine significantly strengthens its intramolecular O-H...N hydrogen bond compared to unsubstituted 8-hydroxyquinoline [1]. This enhanced hydrogen bonding alters the molecular packing arrangement, leading to distinct dimer separation by unit-cell translations along the c-axis [1]. This structural rigidity directly impacts the thermodynamic solubility and melting behavior of the compound, differentiating its processability from standard quinoline derivatives[1].

Evidence DimensionIntramolecular O-H...N hydrogen bond strength and dimer separation
Target Compound DataStronger intramolecular hydrogen bonding with distinct dimer separation along the c-axis.
Comparator Or BaselineUnsubstituted 8-hydroxyquinoline (weaker intramolecular hydrogen bonding).
Quantified DifferenceIncreased structural rigidity and altered crystal packing due to the para-chlorine electron-withdrawing effect.
ConditionsSolid-state X-ray crystallographic analysis and solution IR spectroscopy.

This distinct structural rigidity and solid-state packing dictate the handling, dissolution kinetics, and thermal stability required for downstream synthesis of complex agrochemicals or pharmaceuticals.

Tunable Ligand Lipophilicity for Metallodrug Design

Lipophilicity is a critical parameter for the cellular uptake of metallodrugs targeting multidrug-resistant (MDR) cancer lines. The 5-chloro substituent in Cloxiquine-derived Mannich bases significantly increases lipophilicity compared to unsubstituted analogs[1]. For example, the piperidine Mannich base derivative of 5-chloro-8-hydroxyquinoline exhibits a log D7.4 of +2.54, whereas the corresponding unsubstituted 8-hydroxyquinoline derivative (PHQ) has a log D7.4 of only +0.93[1]. This precise tuning is essential for optimizing transport across lipid membranes [1].

Evidence DimensionDistribution coefficient (log D at pH 7.4)
Target Compound Datalog D7.4 = +2.54 (for piperidine Mannich base derivative of 5-Cl-8-HQ)
Comparator Or Baselinelog D7.4 = +0.93 (for unsubstituted 8-hydroxyquinoline derivative, PHQ)
Quantified Difference1.61 log units higher lipophilicity.
ConditionsThermodynamic aqueous solubility and lipophilicity assays at pH 7.4.

For medicinal chemists developing MDR cancer therapeutics, the precise lipophilicity imparted by the 5-chloro group is critical for cellular uptake and targeted metal complexation in biofluids.

OLED Electron Transport Layer Fabrication

Leveraging its ability to form amorphous mixed-ligand metal complexes, Cloxiquine is the optimal choice for vapor-deposited small molecule OLEDs requiring high morphological stability and extended operational lifetimes, outperforming standard Alq3 complexes [1].

Multidrug-Resistant (MDR) Metallodrug Development

Due to its precisely tuned lipophilicity (log D7.4) and predictable protein binding profile, Cloxiquine serves as a superior precursor for synthesizing organometallic half-sandwich complexes targeting MDR cancer cell lines, ensuring optimal cellular uptake and bioavailability [2].

Agrochemical Active Ingredient Synthesis

The distinct solid-state packing and strong intramolecular hydrogen bonding of Cloxiquine Form I provide the necessary thermodynamic stability and dissolution kinetics for synthesizing complex agrochemicals like cloquintocet-mexyl [3].

Ion-Selective Chemosensor Design

The electron-withdrawing effect of the 5-chloro substitution allows for the fine-tuning of macrocyclic ligands, enabling highly selective luminescent detection of alkaline earth metals like Mg2+ in complex biological matrices without interference from other ions [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.0137915 Da

Monoisotopic Mass

179.0137915 Da

Heavy Atom Count

12

LogP

2.88 (LogP)

Appearance

Light Beige Solid

Melting Point

>125°C (dec.)

UNII

BPF36H1G6S

Related CAS

25395-13-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 258 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 257 of 258 companies with hazard statement code(s):;
H315 (99.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cloxyquin is a monohalogenated 8-hydroxyquinoline with activity against bacteria, fungi, and protozoa. Cloxyquin is reported to have activity against Mycobacterium tuberculosis, including strains that show resistance to common first-line antibacterial agents.

Pictograms

Irritant

Irritant

Other CAS

130-16-5

Wikipedia

Cloxyquin

General Manufacturing Information

8-Quinolinol, 5-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

Histone Demethylase JMJD2D Interacts With β-Catenin to Induce Transcription and Activate Colorectal Cancer Cell Proliferation and Tumor Growth in Mice

Kesong Peng, Lele Kou, Li Yu, Chaonan Bai, Ming Li, Pingli Mo, Wengang Li, Chundong Yu
PMID: 30472235   DOI: 10.1053/j.gastro.2018.11.036

Abstract

Wnt signaling contributes to the development of colorectal cancer (CRC). We studied interactions between lysine demethylase 4D (KDM4D or JMJD2D) and β-catenin, a mediator of Wnt signaling, in CRC cell lines and the effects on tumor formation in mice.
We obtained colorectal tumor specimens and surrounding nontumor colon tissues (controls) from patients undergoing surgery in China; levels of JMJD2D were measured by immunohistochemical or immunoblot analysis. JMJD2D expression was knocked down in CRC (CT26, HCT116, and SW480 cells) using small hairpin RNAs, and cells were analyzed with viability, flow cytometry, colony formation, and transwell migration and invasion assays. Cells were also grown as tumor xenografts in nude mice or injected into tail veins or spleens of mice, and metastases were measured. We performed promoter activity, co-immunoprecipitation, and chromatin immunoprecipitation assays. We also performed studies with Apc
and JMJD2D-knockout mice; these mice were crossed, and colorectal tumor formation in offspring (Apc
Jmjd2d
and Apc
Jmjd2d
) was analyzed. JMJD2D-knockout and wild-type (control) mice were given azoxymethane followed by dextran sodium sulfate to induce colitis-associated CRC; some mice were given the JMJD2D inhibitor 5-chloro-8-hydroxyquinoline (5-c-8HQ) or vehicle to examine the effects of 5-c-8HQ on intestinal tumor formation.
Levels of JMJD2D were significantly higher in human colorectal tumors than in control tissues and correlated with levels of proliferating cell nuclear antigen. JMJD2D knockdown reduced CRC cell proliferation, migration, and invasion, as well as growth of xenograft tumors and formation of metastases in mice. JMJD2D was required for expression of β-catenin in CRC cell lines; ectopic expression of JMJD2D increased the promoter activities of genes regulated by β-catenin (MYC, CCND1, MMP2, and MMP9). We found that JMJD2D and β-catenin interacted physically and that JMJD2D demethylated H3K9me3 at promoters of β-catenin target genes. JMJD2D-knockout mice developed fewer colitis-associated colorectal tumors than control mice, and their tumor tissues had lower levels of β-catenin, MYC, cyclin D1, and proliferating cell nuclear antigen than tumors from control mice. Apc
Jmjd2d
mice developed fewer and smaller colon tumors than Apc
mice. Mice given 5-c-8HQ developed smaller and fewer colitis-associated tumors, with lower levels of cell proliferation, than mice given vehicle. Apc
mice given 5-c-8HQ also developed fewer tumors in intestines and colons than mice given vehicle.
Levels of the histone demethylase JMJD2D are increased in human colorectal tumors compared with nontumor colon tissues. JMJD2D interacts with β-catenin to activate transcription of its target genes and promote CRC cell proliferation, migration, and invasion, as well as formation of colorectal tumors in mice.


Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes

Carolina Z P Mecca, Fernando L A Fonseca, Izilda A Bagatin
PMID: 27288961   DOI: 10.1016/j.saa.2016.06.006

Abstract

Quinoline-derived fluorescent complexes were designed; synthesized by the reaction of 5-nitro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline with Al(3+), Mg(2+), Zn(2+), and Cd(2+) salts (1-8); and characterized. The (1)H NMR spectra of complexes 1 and 5, containing Al(3+), were consistent with an octahedral structure having approximate D3 symmetry, and the results supported the favored facial isomer (fac). Data for complexes 2-4 and 6-8 supported the formation of tetrahedral structures. Intense luminescence was detected for complexes 5-8, even with the naked eye, as indicated by quantum yield values of 0.087, 0.094, 0.051, and 0.021, respectively. Furthermore, in contrast to 5-nitro-8-hydroxyquinoline, the 5-chloro-8-hydroxyquinoline ligand exhibited bands at different energies depending on the coordinated metal, which supported its potential application in ionic and biological probes, as well as in cell imaging.


Derivatives of 5-chloro-8-hydroxyquinoline

M WEIZMANN, E BOGRACHOV
PMID: 20342278   DOI: 10.1021/ja01197a516

Abstract




Photoluminescence and thermoanalytical studies of complexes based on 5-Cl-8-hydroxyquinoline and calix[4]arene ligands

Marcos N Soares Jr, Elder F Moscardini, Lucildes P Mercuri, Izilda A Bagatin
PMID: 23498250   DOI: 10.1016/j.msec.2013.01.043

Abstract

A innovative 5-Cl-8-oxyquinolinepropoxycalix[4]arene ligand (2) have been prepared, exhibiting, at room temperature, blue fluorescent light emission and resulting in shift band to green fluorescent light (fluorescence mode) in the presence of coordinated Eu(III) and Tb(III) ions. Terbium complex presented phosphorescence emission as noted by typical bands at 490 nm, 545 nm and 585 nm. TG/DTG data exhibited typical thermal behavior for these compounds, however DSC curves showed the melting temperature near 300 °C for the samples, demonstrating an unusual thermal stability when quinoline derivatives are attached to calix[4]arene matrix. This fact strongly suggests an effective approach to preparing the photoluminescent compound associating high chemical and thermal stability.


Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline

V Arjunan, S Mohan, P Ravindran, C V Mythili
PMID: 19112045   DOI: 10.1016/j.saa.2008.11.021

Abstract

The Fourier transform infrared (FTIR) and FT-Raman spectra of 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ) have been measured in the range 4000-400 and 4000-100cm(-1), respectively. Complete vibrational assignment and analysis of the fundamental modes of the compound were carried out using the observed FTIR and FT-Raman data. The geometry was optimised without any symmetry constrains using the DFT/B3LYP and HF methods with 6-31G** basis set. The vibrational frequencies which were determined experimentally are compared with those obtained theoretically from ab initio HF and density functional theory (DFT) gradient calculations employing the HF/6-31G** and B3LYP/6-31G** methods for the optimised geometry of the compound. The structural parameters and normal modes of vibration obtained from HF and DFT methods are in good agreement with the experimental data. Normal coordinate analysis was also carried out with ab initio force fields utilising Wilson's FG matrix method.


Antiamebic action of 5-chloro-7-diethylaminomethyl-8-quinolinol and of other substituted 8-quinolinols in vitro and in experimental animals

P E THOMPSON, J W REINERTSON, A BAYLES, D A McCARTHY, E F ELSLAGER
PMID: 14361901   DOI: 10.4269/ajtmh.1955.4.224

Abstract




Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs

E J Wojtowicz
PMID: 6239026   DOI: 10.1002/jps.2600731027

Abstract

A reverse-phase high-performance liquid chromatographic (HPLC) method was developed for determining iodochlorhydroxyquin, 5,7-dichloro-8-hydroxyquinoline, and 5,7-diiodo-8-hydroxyquinoline in creams, ointments, shampoos, tablets, and bulk drugs. A column packed with 10-micron phenyl-silica and a mobile phase of 0.001 M NiCl2 in acetonitrile-methanol-water (30:20:50) was used to separate the nickel complexes of the three drugs, with detection at 273 nm. Analysis of creams, ointments, shampoos, and tablets gave results close to the label declarations. Recovery of standard material added to samples was greater than or equal to 98%. Linearity of response was shown over a range of 30-150% of label claim for standards of the three drug substances. Multiple analyses of iodochlorhydroxyquin and diiodohydroxyquinoline bulk drugs showed purities of 99.96 and 98.77% with CV of 1.17 and 0.73%, respectively. The HPLC method offers an alternative to current USP procedures, which lack stability-indicating and specificity characteristics.


In situ formation of steroidal supramolecular gels designed for drug release

Hana Bunzen, Erkki Kolehmainen
PMID: 23529034   DOI: 10.3390/molecules18043745

Abstract

In this work, a steroidal gelator containing an imine bond was synthesized, and its gelation behavior as well as a sensitivity of its gels towards acids was investigated. It was shown that the gels were acid-responsive, and that the gelator molecules could be prepared either by a conventional synthesis or directly in situ during the gel forming process. The gels prepared by both methods were studied and it was found that they had very similar macro- and microscopic properties. Furthermore, the possibility to use the gels as carriers for aromatic drugs such as 5-chloro-8-hydroxyquinoline, pyrazinecarboxamide, and antipyrine was investigated and the prepared two-component gels were studied with regard to their potential applications in drug delivery, particularly in a pH-controlled drug release.


Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation

Kamonrat Phopin, Waralee Ruankham, Supaluk Prachayasittikul, Virapong Prachayasittikul, Tanawut Tantimongcolwat
PMID: 31905871   DOI: 10.3390/ijms21010249

Abstract

Cloxyquin is a potential therapeutic compound possessing various bioactivities, especially antibacterial, antifungal, cardioprotective, and pain relief activities. Herein, the interaction mechanism between cloxyquin and bovine serum albumin (BSA) has been elucidated in order to fulfill its pharmacokinetic and pharmacodynamic gaps essential for further development as a therapeutic drug. Multi-spectroscopic and biophysical model analysis suggested that cloxyquin interacts with BSA via a static process by ground-state complex formation. Its binding behavior emerged as a biphasic fashion with a moderate binding constant at the level of 10
M
. Thermodynamic analysis and molecular docking simulation concurrently revealed that hydrophobic interaction is a major driving force for BSA-cloxyquin complexation. Binding of cloxyquin tends to slightly enlarge the monomeric size of BSA without a significant increase of aggregate fraction. Cloxyquin preferentially binds into the fatty acid binding site 5 (FA5) of the BSA via hydrophobic interaction amongst its quinoline scaffold and Phe550, Leu531, and Leu574 residues of BSA. The quinoline ring and hydroxyl moiety of cloxyquin also form the π-π interaction and the hydrogen bond with Phe506. Our data indicate a potential function of serum albumin as a carrier of cloxyquin in blood circulation.


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